molecular formula C19H19Cl2NO6S B3657244 Diethyl 5-[(3,5-dichloro-4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-[(3,5-dichloro-4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B3657244
M. Wt: 460.3 g/mol
InChI Key: YOYXLWOGRIEDNZ-UHFFFAOYSA-N
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Description

Diethyl 5-[(3,5-dichloro-4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound with the molecular formula C19H21NO6S It is known for its unique chemical structure, which includes a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-[(3,5-dichloro-4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. The starting materials often include 3,5-dichloro-4-methoxybenzoic acid, which undergoes acylation with diethyl 3-methylthiophene-2,4-dicarboxylate. The reaction conditions usually involve the use of catalysts and solvents such as dichloromethane or toluene, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-[(3,5-dichloro-4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Diethyl 5-[(3,5-dichloro-4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 5-[(3,5-dichloro-4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction cascades, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 5-[(2-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
  • Diethyl 5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
  • Diethyl 5-[(2,4-dichlorophenoxy)acetyl)amino]-3-methylthiophene-2,4-dicarboxylate

Uniqueness

Diethyl 5-[(3,5-dichloro-4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate is unique due to its specific substitution pattern on the benzoyl and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

diethyl 5-[(3,5-dichloro-4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO6S/c1-5-27-18(24)13-9(3)15(19(25)28-6-2)29-17(13)22-16(23)10-7-11(20)14(26-4)12(21)8-10/h7-8H,5-6H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYXLWOGRIEDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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